4-chloro-N-(2-chlorobenzyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide
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Overview
Description
4-chloro-N-(2-chlorobenzyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a sulfonamide group, a piperazine ring, and multiple aromatic rings, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-chlorobenzyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-chlorobenzylamine to form an intermediate, which is then reacted with 4-(2-methoxyphenyl)piperazine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2-chlorobenzyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the aromatic rings .
Scientific Research Applications
4-chloro-N-(2-chlorobenzyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential use as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Biological Studies: It can be used as a probe to study biological pathways and interactions involving sulfonamide groups.
Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-chlorobenzyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with target proteins, while the piperazine ring may interact with receptor sites. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorobenzhydryl)piperazine: This compound shares the piperazine ring and chlorobenzyl group but lacks the sulfonamide group.
4-Chlorobenzyl bromide: Similar in having the chlorobenzyl group but differs in its reactivity and applications.
Properties
Molecular Formula |
C26H27Cl2N3O4S |
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Molecular Weight |
548.5 g/mol |
IUPAC Name |
4-chloro-N-[(2-chlorophenyl)methyl]-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide |
InChI |
InChI=1S/C26H27Cl2N3O4S/c1-35-25-9-5-4-8-24(25)29-14-16-30(17-15-29)26(32)19-31(18-20-6-2-3-7-23(20)28)36(33,34)22-12-10-21(27)11-13-22/h2-13H,14-19H2,1H3 |
InChI Key |
LBWLESKEZMAYJG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CN(CC3=CC=CC=C3Cl)S(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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